4-(Cyclopentyloxy)benzaldehyde
Overview
Description
4-(Cyclopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the para position
Scientific Research Applications
4-(Cyclopentyloxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(Cyclopentyloxy)benzaldehyde are currently unknown . This compound is used in proteomics research
Biochemical Pathways
Benzaldehyde, a structurally similar compound, is synthesized via the β-oxidative pathway in peroxisomes . It’s possible that this compound may be involved in similar pathways, but this requires further investigation.
Biochemical Analysis
Cellular Effects
Some studies suggest that similar compounds may have antifungal activity by disrupting cellular antioxidation
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4-(Cyclopentyloxy)benzaldehyde in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the hydroxyl group of the cyclopentanol to form the cyclopentyloxy ether linkage .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentyloxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 4-(Cyclopentyloxy)benzoic acid.
Reduction: 4-(Cyclopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
4-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a cyclopentyloxy group .
Uniqueness: 4-(Cyclopentyloxy)benzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts different steric and electronic properties compared to other alkoxybenzaldehydes. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
4-cyclopentyloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURIAUHHAZFYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390008 | |
Record name | 4-(cyclopentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164520-98-3 | |
Record name | 4-(cyclopentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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